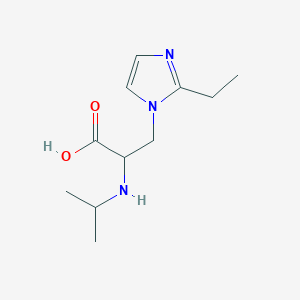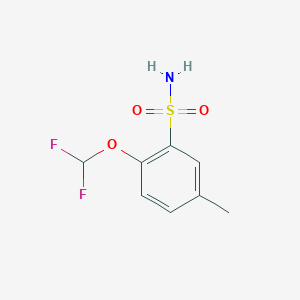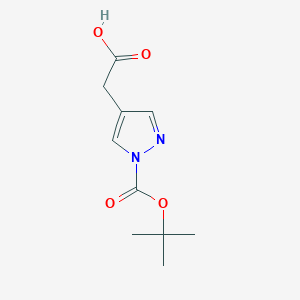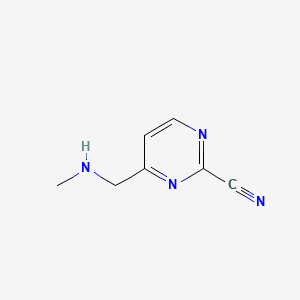
2-(2-Methylpyridin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the pyridine ring and a hydroxyl group attached to a propan-2-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon (Pd/C).
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2-Methylpyridin-4-yl)propane.
Substitution: Formation of 2-(2-Methylpyridin-4-yl)propan-2-amine or 2-(2-Methylpyridin-4-yl)propan-2-chloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(2-Methylpyridin-4-yl)propan-2-one
- 2-(2-Methylpyridin-4-yl)propane
Uniqueness
2-(2-Methylpyridin-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(2-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-10-7)9(2,3)11/h4-6,11H,1-3H3 |
InChI-Schlüssel |
WXUGPLNDDLQYOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)



![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)
